molecular formula C5H8O5 B022339 3-Hydroxyglutaric acid CAS No. 638-18-6

3-Hydroxyglutaric acid

Cat. No.: B022339
CAS No.: 638-18-6
M. Wt: 148.11 g/mol
InChI Key: ZQHYXNSQOIDNTL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Hydroxyglutaric acid is an intermediate in amino acid catabolism . It is produced endogenously at high amounts in patients affected by glutaric acidemia type 1 . This disease is a neurometabolic error of metabolism caused by inherited deficient activity of the mitochondrial complex glutaryl-CoA dehydrogenase (GCDH) . GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2 during the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan .

Cellular Effects

This compound has been shown to have a direct effect on neuronal receptors . Experimental data indicate that this compound induces excitotoxicity, possibly due to its similar chemical structure to glutamate, the main excitatory neurotransmitter . It also disrupts redox homeostasis, increasing the production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . Furthermore, it impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It induces excitotoxicity, possibly due to its similar chemical structure to glutamate . It disrupts redox homeostasis, increasing the production of mitochondrial reactive species, decreasing cellular antioxidant defenses, and inducing oxidative damage to biomolecules . It also impairs bioenergetics by inhibiting mitochondrial respiration and compromising the citric acid cycle activity .

Temporal Effects in Laboratory Settings

In humans, this compound levels increase when the enzyme glutaryl-CoA dehydrogenase (GCDH) is deficient . A drop in GCDH activity prompts an increase in the amount of this compound in biofluids (urine, blood, and cerebrospinal fluid) and tissues, notably in the brain .

Dosage Effects in Animal Models

While there are no specific studies detailing the dosage effects of this compound in animal models, it’s known that high levels of this compound in the brain may cause excitotoxicity, oxidative stress, bioenergetics dysfunction, reactive astrogliosis, blood-brain barrier breakage, and vascular alterations .

Metabolic Pathways

This compound is involved in the catabolism of the amino acids lysine and tryptophan, as well as hydroxylysine . Both lysine and tryptophan converge onto 2-oxoadipic acid, the precursor of glutaryl-CoA . The conversion of glutaryl-CoA to crotonyl-CoA by GCDH enables their further conversion into acetyl-CoA .

Transport and Distribution

The sodium-dependent dicarboxylate cotransporter 3 (NaDC3) has been identified to mediate the translocation of this compound . This concerted action of NaDC3 may be important for the directed uptake and excretion of this compound in kidney proximal tubule cells .

Subcellular Localization

The exact subcellular localization of this compound is not abundantly clear in the literature. It is known that once produced mainly from lysine, it cannot leave the central nervous system because of very limited efflux, therefore, accumulating in this tissue .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyglutaric acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of glutaric acid.

    Reduction: Reduction reactions can convert this compound to other hydroxy acids.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Glutaric acid.

    Reduction: Various hydroxy acid derivatives.

    Substitution: Different substituted glutaric acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role as a biomarker for glutaric aciduria type 1 and its involvement in amino acid catabolism . Its neurotoxic effects and accumulation in the brain distinguish it from other similar compounds .

Properties

IUPAC Name

3-hydroxypentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHYXNSQOIDNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213239
Record name 3-Hydroxypentanedioic acid
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Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyglutaric acid
Source Human Metabolome Database (HMDB)
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CAS No.

638-18-6
Record name 3-Hydroxyglutaric acid
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Record name 3-hydroxyglutaric acid
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Record name 3-hydroxypentanedioic acid
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Record name 3-HYDROXYGLUTARIC ACID
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Record name 3-Hydroxyglutaric acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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